molecular formula C20H21F3N4O B2849610 (E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035007-64-6

(E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2849610
CAS RN: 2035007-64-6
M. Wt: 390.41
InChI Key: YESUNZGTFSUPRC-WYMLVPIESA-N
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Description

(E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H21F3N4O and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

(E)−2−methyl−1−[4−[2−methyl−6−(trifluoromethyl)pyrimidin−4−yl]piperazin−1−yl]−3−phenylprop−2−en−1−one (E)-2-methyl-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one (E)−2−methyl−1−[4−[2−methyl−6−(trifluoromethyl)pyrimidin−4−yl]piperazin−1−yl]−3−phenylprop−2−en−1−one

, is a complex molecule that may have various applications in scientific research. Below is a comprehensive analysis of six potential applications, each detailed in its own section.

Cancer Therapeutics

The pyrimidine moiety present in the compound is structurally similar to those found in certain cancer drugs. For example, palbociclib, a drug developed for breast cancer treatment, contains a pyridopyrimidine structure . The trifluoromethyl group and the piperazine ring in the compound could potentially interact with various biological targets, suggesting its use in the development of new cancer therapies.

Protein Kinase Inhibition

Compounds with pyrimidine derivatives have been studied as inhibitors of protein kinase B (Akt), which is a key player in cell proliferation and survival . Given the structural features of the compound, it could be designed to selectively inhibit Akt, which is often deregulated in cancer cells, thus providing a pathway for antitumor agents.

Mechanism of Action

While the exact mechanism of action for this compound is not known, it’s worth noting that pyrimidine moieties are often employed in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .

properties

IUPAC Name

(E)-2-methyl-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c1-14(12-16-6-4-3-5-7-16)19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-7,12-13H,8-11H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESUNZGTFSUPRC-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methyl-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

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